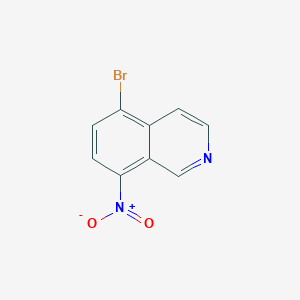

5-Bromo-8-nitroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGOLOXWHJEZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355722 | |

| Record name | 5-Bromo-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63927-23-1 | |

| Record name | 5-Bromo-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-8-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-8-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-nitroisoquinoline is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a synthetically versatile bromine atom on the isoquinoline scaffold, imparts a distinct reactivity profile. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, serving as a technical resource for researchers employing this compound in their work. The strategic placement of the bromo and nitro functionalities allows for selective chemical modifications, making it an important intermediate in the development of novel pharmaceutical agents and functional materials.[1][2]

Chemical and Physical Properties

This compound presents as a yellow to beige solid at room temperature.[2][3] A compilation of its key physical and chemical properties is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂O₂ | [2] |

| Molecular Weight | 253.05 g/mol | [3] |

| Melting Point | 136-141 °C | [1][3] |

| Boiling Point | 386.9 °C at 760 mmHg (Predicted) | [3][4] |

| Appearance | Yellow to Beige Solid/Powder | [2][3] |

| Purity | ≥ 90-95% | [2] |

| CAS Number | 63927-23-1 | [2] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ: 8.12 (dd, 1H, J = 0.8, 6.0 Hz), 8.33 (d, 1H, J = 8.3 Hz), 8.35 (AB, 1H, J = 8.2 Hz), 8.84 (d, 1H, J = 5.9 Hz), 9.78 (s, 1H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ: 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, 148.1 | [1] |

| IR (CHCl₃) | cm⁻¹: 3053, 1619, 1580, 1485, 1374, 1265, 1201 | [1] |

| Mass Spec (DCI) | m/e 255 (M+H)⁺ | [3] |

Synthesis of this compound

A robust and scalable one-pot synthesis of this compound from isoquinoline has been developed, which avoids the isolation of the 5-bromoisoquinoline intermediate.[1][5][6] This procedure is advantageous for its efficiency and applicability to large-scale production.[1]

Experimental Protocol: One-Pot Synthesis

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Concentrated Ammonium Hydroxide

-

Water

Procedure:

-

A solution of isoquinoline in concentrated sulfuric acid is prepared and cooled to a low temperature (typically between -26°C and -18°C).[6]

-

N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution, maintaining strict temperature control to selectively form 5-bromoisoquinoline and minimize the formation of the 8-bromo isomer.[1][6]

-

Following the bromination, potassium nitrate is added to the reaction mixture for the in-situ nitration step.

-

The reaction mixture is then carefully quenched by pouring it onto crushed ice.

-

The pH of the resulting solution is adjusted to 8-10 with concentrated ammonium hydroxide to precipitate the crude product.[3]

-

The precipitated solid is collected by filtration, washed with water, and dried to yield this compound as a yellow solid.[3]

-

Further purification can be achieved by recrystallization or column chromatography.[1]

Caption: One-pot synthesis workflow for this compound.

Reactivity and Chemical Transformations

This compound is a versatile intermediate due to the distinct reactivity of its functional groups. The bromine atom is susceptible to displacement through various cross-coupling reactions, while the nitro group can be readily reduced to an amine.

Suzuki-Miyaura Cross-Coupling

The bromo group at the 5-position can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form C-C bonds. This reaction is fundamental in constructing more complex molecular architectures.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound, the desired arylboronic acid (typically 1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Degassed solvents (e.g., a mixture of 1,4-dioxane and water or toluene and water) are added.

-

The reaction mixture is heated (typically between 80-110°C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Reduction of the Nitro Group

The nitro group at the 8-position can be reduced to an amino group under various conditions, providing access to 5-bromo-8-aminoisoquinoline. This amino group is a versatile handle for further functionalization, such as N-alkylation, N-acylation, and diazotization reactions.[1]

Caption: Key chemical transformations of this compound.

Applications in Research and Development

This compound is a valuable starting material in several areas of chemical research and development.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][5] The isoquinoline core is a common motif in many biologically active molecules, and the functional handles on this derivative allow for the construction of diverse compound libraries for drug discovery programs, including those targeting neurological disorders.[2]

-

Materials Science: The electronic properties of the isoquinoline ring system, modified with bromo and nitro groups, make this compound and its derivatives of interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[2]

-

Biological Research: Derivatives of this compound can be used to synthesize probes for studying enzyme and receptor mechanisms, contributing to a deeper understanding of cellular processes.[2]

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically important molecule with well-defined chemical properties and reactivity. Its efficient one-pot synthesis and the orthogonal reactivity of its bromo and nitro groups make it an invaluable building block for the creation of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, intended to facilitate its effective use in research and development.

References

5-Bromo-8-nitroisoquinoline: A Technical Guide for Drug Discovery and Development

CAS Number: 63927-23-1

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-8-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides a robust and scalable synthesis protocol, and explores its primary applications, with a focus on its role as a crucial intermediate in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental methodologies and quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Introduction

This compound is a substituted isoquinoline derivative characterized by the presence of a bromine atom at the 5-position and a nitro group at the 8-position.[1] This unique substitution pattern makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group and the presence of the bromine atom, which can participate in various cross-coupling reactions, provide multiple avenues for chemical modification.[1][2] Its most prominent application lies in the synthesis of pharmacologically active molecules, particularly in the field of oncology.[2]

Physicochemical and Spectral Data

This compound is typically a light yellow to orange crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 63927-23-1 | N/A |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| Melting Point | 137-139 °C | [1] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Purity (typical) | >98.0% (GC) | [1] |

Synthesis of this compound

A reliable and scalable one-pot synthesis of this compound from isoquinoline has been reported in Organic Syntheses.[1] This procedure offers good yield and high purity of the final product.

Experimental Protocol

Reaction Scheme:

Isoquinoline → 5-Bromoisoquinoline → this compound (One-Pot)

Materials:

-

Isoquinoline (97%)

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS), recrystallized

-

Potassium Nitrate (KNO₃)

-

Heptane

-

Toluene

-

Celite

-

Ice

-

25% aqueous Ammonia (NH₃)

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.

-

Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.

-

The solution is then cooled to -25°C in a dry ice-acetone bath.

-

Recrystallized N-Bromosuccinimide (76.4 g, 429 mmol) is added portion-wise, keeping the internal temperature between -22 and -26°C.

-

The mixture is stirred vigorously for 2 hours at -22°C and then for 3 hours at -18°C.

-

A solution of potassium nitrate (37.0 g, 366 mmol) in concentrated sulfuric acid (125 mL) is added dropwise over 1 hour, maintaining the temperature at -18°C.

-

The reaction mixture is stirred overnight, allowing the temperature to rise to ambient.

-

The resulting mixture is poured onto 1.0 kg of crushed ice.

-

The pH is adjusted to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is suspended in heptane (1000 mL) and toluene (250 mL) and heated to reflux for 1.5 hours.

-

The hot solution is filtered through Celite.

-

The filtrate is concentrated by distillation to a volume of 1000 mL and allowed to cool slowly overnight with stirring.

-

The resulting crystals are isolated by filtration, washed with ice-cold heptane, and air-dried to yield 40-44 g (47-51%) of this compound.[1]

Purity of the isolated product is typically >99%, with minor impurities including 8-bromo-5-nitroisoquinoline, 5,8-dibromoisoquinoline, and 5-nitroisoquinoline (all typically 0-1%). [1]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical versatility of this compound makes it a valuable intermediate in the synthesis of complex molecular architectures. The nitro group can be readily reduced to an amino group, providing a handle for a variety of subsequent chemical transformations such as N-alkylation, N-acylation, and diazotization.[2] The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and the formation of Grignard reagents.[2]

Key Intermediate for PARP Inhibitors

A primary application of this compound is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.

The isoquinoline scaffold is a common feature in many PARP inhibitors. This compound serves as a key starting material for the construction of these complex molecules.

Synthesis of 8-Amino-5-bromoisoquinoline

The reduction of the nitro group in this compound to form 8-Amino-5-bromoisoquinoline is a critical step in the synthetic route towards many biologically active compounds.

Experimental Protocol - Nitro Group Reduction:

A general procedure involves the reduction of the nitro group using a suitable reducing agent. For instance, a one-step hydrogenolysis-catalytic hydrogenation of a derivative of this compound has been reported to yield the corresponding 8-amino derivative.[3]

Caption: Synthetic utility of this compound.

Biological Context: PARP Inhibition Signaling Pathway

The therapeutic rationale for using PARP inhibitors, often synthesized from this compound, is rooted in the concept of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), frequently due to BRCA1/2 mutations.

Caption: Mechanism of action of PARP inhibitors.

Safety and Handling

This compound should be handled with care by trained personnel in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules for drug discovery and materials science. Its well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists, particularly in the development of targeted cancer therapies such as PARP inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications to facilitate its effective use in a research and development setting.

References

An In-depth Technical Guide to 5-Bromo-8-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-8-nitroisoquinoline, a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document outlines its physicochemical characteristics, detailed spectral data, and established experimental protocols for its synthesis.

Core Physical and Chemical Properties

This compound presents as a light yellow to beige solid and is recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring both a bromine atom and a nitro group on the isoquinoline core, allows for a range of chemical modifications, making it a valuable precursor for the development of novel therapeutic agents.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][3] |

| Molecular Weight | 253.05 g/mol | [3] |

| Melting Point | 136-141 °C | [3][4][5] |

| Boiling Point | 386.9 °C at 760 mmHg | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Appearance | Light yellow needles or beige powder | [1][6] |

| CAS Number | 63927-23-1 | [3] |

Spectral Data

¹H NMR (500 MHz, DMSO-d₆):

-

δ 9.78 (s, 1H)

-

δ 8.84 (d, 1H, J = 5.9 Hz)

-

δ 8.35 (AB, 1H, J = 8.2 Hz)

-

δ 8.33 (d, 1H, J = 8.3 Hz)

-

δ 8.12 (dd, 1H, Jₐ = 0.8, Jₑ = 6.0)[4]

¹³C NMR (DMSO-d₆):

-

δ 148.1

-

δ 145.7

-

δ 145.3

-

δ 134.5

-

δ 133.4

-

δ 127.8

-

δ 125.8

-

δ 120.0

-

δ 118.9[4]

Infrared (IR) (CHCl₃) cm⁻¹:

-

3053

-

1619

-

1580

-

1485

-

1374

-

1265

-

1201[4]

Experimental Protocols

Synthesis of this compound:

A widely utilized and scalable one-pot procedure for the synthesis of this compound begins with isoquinoline.[7] This method involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline. This is followed by an in-situ nitration with potassium nitrate to produce the final product.[7][8]

Detailed Two-Step, One-Pot Synthesis Protocol: [4][6]

-

Bromination of Isoquinoline:

-

Concentrated sulfuric acid (96%) is cooled to 0°C in a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer.

-

Isoquinoline is slowly added to the stirred acid, ensuring the internal temperature remains below 30°C.

-

The resulting solution is then cooled to -25°C in a dry ice-acetone bath.

-

N-bromosuccinimide (NBS) is added portion-wise, maintaining the internal temperature between -22 and -26°C.

-

The suspension is stirred for 2 hours at -22 ± 1°C and then for an additional 3 hours at -18 ± 1°C.

-

-

Nitration to this compound:

-

Following the bromination, potassium nitrate is added to the reaction mixture.

-

The mixture is stirred at room temperature for a specified period (e.g., 1.5 hours).[5]

-

The reaction is then quenched by pouring it onto crushed ice.

-

The pH of the solution is adjusted to 8-10 with a base, such as concentrated ammonium hydroxide, to precipitate the crude product.[5]

-

The solid is collected by filtration, washed with water, and dried.

-

-

Purification:

-

The crude product can be purified by recrystallization from a solvent system such as heptane and toluene.[4] The hot solution is filtered and allowed to cool slowly to induce crystallization.[4]

-

Alternatively, for higher purity (>99%), column chromatography on silica gel can be employed, followed by recrystallization.[4]

-

Note: Careful temperature control during the bromination step is critical to selectively form the 5-bromo isomer and minimize the formation of the 8-bromo isomer, which is challenging to separate.[7]

Biological Activity and Signaling Pathways

This compound is primarily recognized as a crucial intermediate in the synthesis of various pharmacologically active compounds.[2][4] The isoquinoline nucleus is a structural component of numerous alkaloids with significant biological activity.[9] The bromo and nitro functional groups on the 5- and 8-positions, respectively, provide reactive sites for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions and reduction of the nitro group to a versatile amine.[4]

While this compound is a key building block for molecules with potential therapeutic applications, including those targeting neurological disorders, there is currently no specific information available in the reviewed literature detailing its direct involvement in or modulation of specific signaling pathways.[1] Its biological relevance is primarily established through the activities of the more complex molecules derived from it.

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]

- 3. This compound 90 63927-23-1 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. echemi.com [echemi.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

5-Bromo-8-nitroisoquinoline molecular weight and formula

An In-depth Technical Guide to 5-Bromo-8-nitroisoquinoline

This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] This compound is particularly valuable for researchers and professionals involved in drug discovery and materials science.[1]

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 253.06 g/mol | [1] |

| Exact Mass | 251.953430 u | [2] |

| Appearance | Beige to yellow solid powder | [1][2] |

| Melting Point | 136-140 °C | [2][3] |

| CAS Number | 63927-23-1 | [1][2][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a crucial process for its application in further chemical reactions. A common and effective method involves the nitration of 5-bromoisoquinoline.[2]

Objective: To synthesize this compound from 5-bromoisoquinoline.

Materials:

-

5-bromoisoquinoline

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice water

-

Concentrated ammonium hydroxide

Procedure:

-

A solution of potassium nitrate in concentrated sulfuric acid is prepared.[2]

-

This solution is added gradually to a solution of 5-bromoisoquinoline in concentrated sulfuric acid at room temperature over a period of one hour.[2]

-

The reaction mixture is stirred and maintained at room temperature for an additional hour to ensure the completion of the nitration reaction.[2]

-

The reaction is then quenched by diluting the mixture with ice water.[2]

-

The pH of the resulting solution is adjusted to 8-10 by the careful addition of concentrated ammonium hydroxide, which causes the product to precipitate.[2]

-

The precipitated solid, this compound, is collected by filtration.[2]

-

The collected solid is washed with water to remove any remaining impurities.[2]

-

The final product is dried under reduced pressure to yield a yellow solid.[2]

This protocol provides a reliable method for producing this compound, a versatile building block for the synthesis of various pharmacologically active compounds.[4] The presence of the bromo and nitro groups at positions 5 and 8, respectively, allows for a range of further chemical modifications, making it a valuable precursor in the development of novel therapeutic agents.[1][4]

Logical Workflow and Diagrams

While specific signaling pathways involving this compound are not extensively detailed in the available literature, its synthetic pathway is well-established. The following diagram illustrates the logical workflow of the synthesis protocol described above.

Caption: Synthesis workflow for this compound.

Applications and Further Research

This compound is a compound of significant interest in the field of medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, with potential applications in treating neurological disorders.[1] Its unique structure, featuring both a bromine atom and a nitro group, provides multiple reaction sites for the development of more complex molecules and isoquinoline derivatives, which are known for their diverse biological activities.[1] Further research into the biological effects of its derivatives may elucidate specific signaling pathways and therapeutic targets.

References

Elucidation of the Molecular Structure of 5-Bromo-8-nitroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-bromo-8-nitroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] This document details the synthetic protocol, purification methods, and extensive spectroscopic analysis used to confirm the molecule's structure.

Synthesis and Structural Confirmation

The structure of this compound is definitively established through a combination of its synthetic route and comprehensive spectroscopic analysis. The most common and scalable method for its preparation is a convenient one-pot procedure starting from isoquinoline.[3][4] This process involves the electrophilic bromination of isoquinoline, followed by nitration.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.

Experimental Protocols

One-Pot Synthesis of this compound

This procedure is adapted from a well-established method in Organic Syntheses.[2][3]

Materials and Reagents:

-

Isoquinoline (97%)

-

N-Bromosuccinimide (NBS), recrystallized and air-dried[3]

-

Concentrated Sulfuric Acid (96%)

-

Potassium Nitrate (99%)

-

Heptane

-

Toluene

-

Celite

Procedure:

-

A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.[3]

-

Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.[3]

-

The solution is then cooled to -25°C using a dry ice-acetone bath. N-Bromosuccinimide (76.4 g, 429 mmol) is added in portions, ensuring the temperature remains between -26°C and -22°C.[3] Careful temperature control is critical to prevent the formation of the 8-bromoisoquinoline isomer.[3][4]

-

The mixture is stirred vigorously for 2 hours at -22°C, then for 3 hours at -18°C.[3]

-

Potassium nitrate (35.0 g, 346 mmol) is then added at a rate that keeps the internal temperature below -10°C. The mixture is stirred at -10°C for 1 hour.[3]

-

The cooling bath is removed, and the solution is stirred overnight, allowing it to gradually warm to room temperature.[3]

-

The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is carefully adjusted to 8-10 with concentrated ammonium hydroxide, keeping the temperature below 30°C.[4][5]

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.[5]

Purification:

-

Recrystallization: The crude solid is suspended in a mixture of heptane (1000 mL) and toluene (250 mL) and heated to reflux for 1.5 hours. The hot solution is filtered through Celite. The filtrate volume is reduced, and the solution is cooled slowly to induce crystallization. The resulting light yellow needles are collected by filtration and washed with ice-cold heptane to afford 40-44 g (47-51% yield) of this compound.[1][3]

-

Column Chromatography: For higher purity (>99%), the product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/diethyl ether.[2][3]

Data Presentation

The structural identity of this compound is confirmed by the following analytical data.

Physical and Chromatographic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrN₂O₂ | [6] |

| Molecular Weight | 253.05 g/mol | |

| Appearance | Yellow solid / Light yellow needles | [1][5] |

| Melting Point | 137-139°C | [1][3] |

| TLC Rf | 0.57 (9:1 dichloromethane/ethyl acetate) | [3] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (500 MHz, DMSO-d₆) δ (ppm): 9.78 (s, 1H), 8.84 (d, 1H, J = 5.9 Hz), 8.35 (AB, 1H, J = 8.2 Hz), 8.33 (d, 1H, J = 8.3 Hz), 8.12 (dd, 1H, JA = 0.8 Hz, JB = 6.0 Hz) | [3] |

| ¹³C NMR | (DMSO-d₆) δ (ppm): 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9 | [3] |

| IR (CHCl₃) | ν (cm⁻¹): 3053, 1619, 1580, 1485, 1374, 1265, 1201 | [3] |

| Mass Spec. | (DCI) m/z 255 (M+H)⁺ | [5] |

Elemental Analysis

| Element | Calculated (%) | Found (%) | Reference(s) |

| C | 42.72 | 43.03 | [3] |

| H | 1.99 | 1.82 | [3] |

| Br | 31.58 | 31.19 | [3] |

| N | 11.07 | 10.94 | [3] |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry.[3][7] The presence of the bromo and nitro functional groups allows for a variety of chemical transformations. The haloaromatic nature of the molecule permits participation in transition-metal-catalyzed cross-coupling reactions and the formation of Grignard reagents.[2][3] The nitro group can be readily reduced to an amine, which is a versatile functional group for further derivatization through N-alkylation, N-acylation, or diazotization reactions.[2][3] These properties make this compound a key precursor for the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[7]

References

Spectroscopic Characterization of 5-Bromo-8-nitroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-8-nitroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key identifiers for molecular structure and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2][3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency (MHz) |

| 9.78 | s | - | H-1 | DMSO-d₆ | 500 |

| 8.84 | d | 5.9 | H-3 | DMSO-d₆ | 500 |

| 8.35 | AB | 8.2 | H-6 or H-7 | DMSO-d₆ | 500 |

| 8.33 | d | 8.3 | H-6 or H-7 | DMSO-d₆ | 500 |

| 8.12 | dd | Jₐ = 0.8, Jₑ = 6.0 | H-4 | DMSO-d₆ | 500 |

| 10.0 | s | - | H-1 | CDCl₃ | 500 |

| 9.39 | s | - | - | CDCl₃ | 500 |

| 8.85 | d | 5.76 | H-3 | CDCl₃ | 500 |

| 8.17-8.22 | m | - | H-6, H-7 | CDCl₃ | 500 |

| 8.12 | d | 8.14 | H-4 | CDCl₃ | 500 |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 148.1 | C | DMSO-d₆ |

| 145.7 | C | DMSO-d₆ |

| 145.3 | C | DMSO-d₆ |

| 134.5 | C | DMSO-d₆ |

| 133.4 | C | DMSO-d₆ |

| 127.8 | C | DMSO-d₆ |

| 125.8 | C | DMSO-d₆ |

| 120.0 | C | DMSO-d₆ |

| 118.9 | C | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Interpretation |

| 3053 | Aromatic C-H stretch |

| 1619 | C=C aromatic ring stretch |

| 1580 | C=C aromatic ring stretch |

| 1530 (approx.) | Asymmetric NO₂ stretch |

| 1485 | C=C aromatic ring stretch |

| 1374 | Symmetric NO₂ stretch |

| 1265 | C-N stretch |

| 1201 | C-H in-plane bend |

Note: The characteristic absorptions for the nitro group (NO₂) are expected in the regions of 1560-1490 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch). The provided data shows a peak at 1374 cm⁻¹, consistent with the symmetric stretch.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound [2]

| Technique | m/z | Interpretation |

| DCI | 255 | [M+H]⁺ |

The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+H]⁺ peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following protocols are based on established synthetic and analytical procedures.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a one-pot procedure starting from isoquinoline.[4] This involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline. This is followed by an in-situ nitration with potassium nitrate to produce the final product.[4] Precise temperature control during the bromination step is crucial for selective synthesis.[4] The crude product is then purified by recrystallization from a suitable solvent system like heptane/toluene.[3]

NMR Spectroscopy

NMR spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

IR Spectroscopy

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The sample was prepared as a solution in chloroform (CHCl₃) and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis was performed using Direct Chemical Ionization (DCI).[2] This technique provides soft ionization, often resulting in a prominent protonated molecular ion peak [M+H]⁺, which is useful for determining the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

References

Synthesis of 5-Bromo-8-nitroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline, a key intermediate in the development of various pharmacologically active compounds.[1][2][3] The described one-pot procedure is an efficient and scalable method, making it suitable for both laboratory-scale research and larger-scale production.[1][3][4]

Reaction Pathway

The synthesis proceeds via a two-step electrophilic substitution reaction carried out in a single pot. First, isoquinoline undergoes bromination at the C-5 position, followed by nitration at the C-8 position. Concentrated sulfuric acid serves as the solvent and activating agent for both steps.[1][5]

-

Bromination: Isoquinoline is protonated in concentrated sulfuric acid. This deactivates the pyridine ring towards electrophilic attack and directs the substitution to the benzene ring, primarily at the 5- and 8-positions.[5][6] By carefully controlling the temperature at low levels (-26°C to -18°C), the reaction regioselectively favors the formation of 5-bromoisoquinoline over the 8-bromo isomer, which is difficult to separate.[1][4] N-Bromosuccinimide (NBS) is employed as the brominating agent.[1][5]

-

Nitration: Following the bromination, potassium nitrate is added to the reaction mixture. This generates the nitronium ion (NO₂⁺) in the strongly acidic medium, which then acts as the electrophile for the nitration of the 5-bromoisoquinoline intermediate. The nitro group is directed to the 8-position, yielding the final product, this compound.[1][7]

Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow for this compound from isoquinoline.

Caption: Experimental workflow for the one-pot synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Isoquinoline | C₉H₇N | 129.16 | 330 | 44.0 g (40 mL) |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 429 | 76.4 g |

| Potassium Nitrate | KNO₃ | 101.10 | 346 | 35.0 g |

| This compound | C₉H₅BrN₂O₂ | 253.05 | 157-174 | 40-44 g |

Data sourced from Organic Syntheses.[1]

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Concentrated Sulfuric Acid (96%) |

| Bromination Temperature | -26°C to -18°C |

| Nitration Temperature | < -10°C, then ambient |

| Reaction Time | ~5 hours for bromination, then overnight for nitration |

| Yield | 47-51% |

Data sourced from Organic Syntheses.[1]

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | Light yellow needles[2] |

| Melting Point | 137-139°C[1] |

| TLC Rf | 0.57 (9:1 Dichloromethane/Ethyl Acetate)[1] |

| IR (CHCl₃) cm⁻¹ | 3053, 1619, 1580, 1485, 1374, 1265, 1201[1] |

| ¹H NMR (500 MHz, DMSO-d₆) δ | 9.78 (s, 1H), 8.84 (d, 1H, J=5.9 Hz), 8.35 (AB, 1H, J=8.2 Hz), 8.33 (d, 1H, J=8.3 Hz), 8.12 (dd, 1H, J=6.0, 0.8 Hz)[1] |

| ¹³C NMR (DMSO-d₆) δ | 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9[1] |

| Elemental Analysis | Calculated: C, 42.72; H, 1.99; Br, 31.58; N, 11.07. Found: C, 43.03; H, 1.82; Br, 31.19; N, 10.94[1] |

Data sourced from Organic Syntheses.[1]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1][8]

Materials and Equipment:

-

1-L, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Internal thermometer

-

Addition funnel with nitrogen inlet

-

Dry ice-acetone bath

-

Ice water bath

-

5-L flask

-

Glass filter funnel

-

Standard laboratory glassware

-

Isoquinoline (97%)

-

Concentrated sulfuric acid (96%)

-

N-Bromosuccinimide (NBS, 99%, recrystallized and air-dried)

-

Potassium nitrate (99%)

-

Heptane

-

Toluene

-

Celite

Procedure:

-

Reaction Setup: Charge a 1-L, three-necked, round-bottomed flask with 340 mL of concentrated sulfuric acid (96%). Equip the flask with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet. Cool the acid to 0°C in an ice water bath.

-

Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline from the addition funnel to the well-stirred acid. Maintain the internal temperature below 30°C throughout the addition.

-

Bromination: After the addition is complete, cool the solution to -25°C using a dry ice-acetone bath. Add 76.4 g (429 mmol) of recrystallized N-bromosuccinimide in portions to the vigorously stirred solution. It is critical to maintain the internal temperature between -22°C and -26°C during this addition.

-

Stirring for Bromination: Stir the resulting suspension efficiently for 2 hours at -22 ± 1°C, and then for an additional 3 hours at -18 ± 1°C.

-

Nitration: Add 35.0 g (346 mmol) of potassium nitrate to the reaction mixture at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.

-

Warming to Ambient Temperature: Remove the cooling bath and allow the solution to stir overnight, gradually warming to room temperature.

-

Quenching and Neutralization: Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask. Adjust the pH of the resulting mixture to 8.0 by slowly adding 25% aqueous ammonia, while ensuring the internal temperature remains below 30°C.

-

Precipitation and Filtration: Stir the resulting suspension in an ice water bath for 2 hours to ensure complete precipitation. Isolate the precipitated solids by filtration using a glass filter funnel. Wash the solids thoroughly with three 1-L portions of ice-cold water and then air-dry to a constant weight. This yields approximately 65 g of a slightly yellow crude solid.

-

Recrystallization: Suspend the crude solid in 1000 mL of heptane and 250 mL of toluene in a 2-L round-bottomed flask. Heat the mixture at reflux with stirring for 1.5 hours. Filter the hot solution through Celite using vacuum suction.

-

Crystallization and Isolation: Reduce the volume of the filtrate to 1000 mL by distillation. Allow the resulting orange solution to cool slowly overnight with stirring. Isolate the crystalline solid by filtration, wash with 350 mL of ice-cold heptane, and air-dry to a constant weight. This procedure affords 40-44 g (47-51%) of this compound as light yellow needles.[1] For higher purity (>99%), column chromatography can be performed.[1]

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry.[8]

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction can be exothermic; therefore, strict temperature control is essential.

-

Handle all chemicals and chemical waste in accordance with institutional and local regulations.[8]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 7. echemi.com [echemi.com]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-8-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions concerning 5-Bromo-8-nitroisoquinoline. Given the highly deactivated nature of this heterocyclic system, this document focuses on its synthesis via electrophilic substitution and the subsequent chemical transformations that enable further functionalization, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Chemistry of a Deactivated Heterocycle

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds.[1] Its utility stems from the presence of multiple functional groups—a bromine atom, a nitro group, and the isoquinoline core—that allow for diverse chemical modifications. However, the isoquinoline nucleus is inherently electron-deficient, and the presence of two strong electron-withdrawing groups, the nitro group (a powerful deactivating meta-director) and the bromo group (a deactivating ortho-, para-director), renders the aromatic system exceptionally resistant to further direct electrophilic attack.[2][3]

This guide will first detail the well-established electrophilic substitution reaction for the synthesis of this compound itself. It will then explore the directing effects of the substituents to explain the observed regioselectivity. Finally, it will discuss the predicted reactivity for subsequent electrophilic substitutions and highlight more viable chemical transformations for the derivatization of this important synthetic intermediate.

Synthesis of this compound via Electrophilic Aromatic Substitution

The most common and efficient synthesis of this compound is a two-step, one-pot electrophilic substitution process starting from isoquinoline. This involves an initial bromination followed by nitration.[4]

Reaction Pathway

The synthesis proceeds via the initial bromination of isoquinoline at the C5 position, followed by the nitration of the resulting 5-bromoisoquinoline at the C8 position.

Caption: Synthetic workflow for this compound.

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for the one-pot synthesis of this compound from isoquinoline.

| Reactant/Reagent | Molar Equivalent | Key Parameters | Product(s) | Yield | Purity | Reference(s) |

| Isoquinoline | 1.0 | - | 5-Bromoisoquinoline | - | - | [1][4] |

| N-Bromosuccinimide (NBS) | 1.1 - 1.3 | Temperature: -26°C to -18°C | 5-Bromoisoquinoline | - | High regioselectivity | [1][4] |

| Potassium Nitrate (KNO₃) | ~1.05 | Temperature: ≤ -10°C | This compound | 47-51% (overall) | >99% after chromatography and recrystallization | [1][4] |

Detailed Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from a well-established procedure.[1]

Materials:

-

Isoquinoline

-

N-Bromosuccinimide (NBS), recrystallized

-

Concentrated Sulfuric Acid (96%)

-

Potassium Nitrate (KNO₃)

-

Dry ice

-

Acetone

-

Ammonia solution (25% aq.)

-

Heptane

-

Toluene

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Bromination:

-

A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid and cooled to 0°C.

-

Isoquinoline is added slowly, maintaining the internal temperature below 30°C.

-

The solution is then cooled to -25°C in a dry ice-acetone bath.

-

Recrystallized N-bromosuccinimide (1.3 equivalents) is added in portions, keeping the temperature between -26°C and -22°C.

-

The mixture is stirred at -22°C for 2 hours and then at -18°C for 3 hours.

-

-

Nitration:

-

The reaction mixture is cooled to below -10°C.

-

Potassium nitrate (1.05 equivalents) is added at a rate that maintains the temperature below -10°C.

-

The mixture is stirred at -10°C for 1 hour, and then the cooling bath is removed, and the solution is stirred overnight.

-

-

Work-up and Purification:

-

The reaction mixture is poured onto crushed ice.

-

The pH is adjusted to 8.0 with a 25% aqueous ammonia solution, keeping the temperature below 30°C.

-

The precipitated solids are collected by filtration.

-

The crude product is purified by recrystallization from a heptane/toluene mixture.

-

For higher purity, column chromatography on silica gel can be performed using a dichloromethane/diethyl ether solvent system.[1]

-

Directing Effects in the Synthesis of this compound

The regioselectivity of the two-step synthesis is governed by the electronic properties of the isoquinoline ring and the directing effects of the substituents.

-

Initial Bromination of Isoquinoline: In a strongly acidic medium, the isoquinoline nitrogen is protonated. Electrophilic substitution is strongly favored on the benzene ring over the electron-deficient pyridinium ring. Attack at the C5 and C8 positions is electronically favored. Careful temperature control (-26°C to -18°C) is crucial to selectively yield the 5-bromo isomer and suppress the formation of the 8-bromo isomer.[4]

-

Nitration of 5-Bromoisoquinoline: The subsequent nitration is directed by both the existing bromo substituent and the protonated isoquinoline ring. The bromo group is an ortho-, para-director. The para-position to the bromine is C8. The electronic nature of the isoquinoline ring also favors substitution at C8. Consequently, the incoming nitro group is predominantly directed to the C8 position, yielding this compound.[5]

Caption: Logical diagram of directing effects in nitration.

Predicted Reactivity of this compound in Further Electrophilic Substitutions

Direct electrophilic aromatic substitution on this compound is expected to be extremely challenging due to the severe deactivation of the aromatic rings by the electron-withdrawing nitro and bromo groups, as well as the electron-deficient nature of the protonated isoquinoline core under typical electrophilic reaction conditions.

Should a reaction be forced under harsh conditions, predicting the site of substitution would involve considering the combined directing effects:

-

Nitro group (at C8): A strong deactivating, meta-director. It would direct an incoming electrophile to the C6 position (meta to C8).

-

Bromo group (at C5): A deactivating, ortho-, para-director. It would direct to the C6 (ortho) and C4/pyridine ring (ortho/para) positions.

-

Isoquinoline Ring: The pyridine ring is highly deactivated.

Considering these factors, the least deactivated position on the benzene ring is C6 . Therefore, if any further electrophilic substitution were to occur, it would most likely be at this position. However, no examples of such reactions are readily found in the literature, suggesting that this is not a synthetically viable route.

Viable Alternative: Reduction of the Nitro Group and Subsequent Reactions

A more practical approach for the further functionalization of this compound involves the reduction of the nitro group to an amine. The resulting 8-amino-5-bromoisoquinoline contains a strongly activating, ortho-, para-directing amino group, which can facilitate subsequent electrophilic substitution reactions.[1]

Caption: A viable pathway for functionalizing the core scaffold.

The amino group at C8 would direct incoming electrophiles to the C7 position (ortho). This pathway provides a reliable method for introducing additional substituents onto the isoquinoline ring system.

Conclusion

While this compound is a product of electrophilic aromatic substitution, its own reactivity towards further electrophilic attack is severely limited due to the presence of two strong deactivating groups. The primary value of this compound lies in its role as a versatile intermediate. The most synthetically useful strategy for its further elaboration involves the reduction of the nitro group to an amine, which then activates the ring for subsequent, regioselective electrophilic substitution reactions. This understanding is crucial for researchers and drug development professionals aiming to utilize the this compound scaffold in the design and synthesis of novel molecules.

References

Reactivity of the Nitro Group in 5-Bromo-8-nitroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-nitroisoquinoline is a pivotal building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its substituents. The electron-withdrawing nature of the nitro group at the C-8 position profoundly influences the molecule's chemical behavior. This guide provides an in-depth analysis of the nitro group's reactivity, focusing on its direct transformation via reduction and its significant role in activating the C-5 bromo-substituent for palladium-catalyzed cross-coupling reactions. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to serve as a comprehensive resource for professionals in drug development and organic synthesis.

Synthesis of this compound

The most efficient and scalable method for synthesizing this compound is a one-pot procedure starting from isoquinoline. This process involves a low-temperature electrophilic bromination followed by in-situ nitration, avoiding the isolation of the intermediate 5-bromoisoquinoline.[1][2] Careful temperature control during the bromination step is critical to ensure the selective formation of the 5-bromo isomer over the 8-bromo isomer, which is challenging to separate.[3]

Experimental Workflow for Synthesis

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from Organic Syntheses.[1]

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C.

-

Addition of Isoquinoline: Isoquinoline (44.0 g, 330 mmol) is added slowly via the addition funnel, ensuring the internal temperature remains below 30°C.

-

Bromination: The resulting solution is cooled to -25°C in a dry ice-acetone bath. Recrystallized N-bromosuccinimide (NBS, 76.4 g, 429 mmol) is added in portions, maintaining the temperature between -22°C and -26°C. The mixture is stirred vigorously for 2 hours at -22°C, then for 3 hours at -18°C.

-

Nitration: Solid potassium nitrate (KNO₃, 35.0 g, 346 mmol) is added at a rate that keeps the internal temperature below -10°C. The mixture is stirred at -10°C for 1 hour.

-

Work-up: The cooling bath is removed, and the solution is stirred overnight while warming to room temperature. The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is carefully adjusted to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.

-

Isolation and Purification: The resulting suspension is stirred in an ice-water bath for 2 hours. The precipitated solid is collected by filtration, washed thoroughly with ice-cold water, and air-dried. The crude product is recrystallized from a heptane/toluene mixture to afford this compound as light yellow needles.

Table 1: Summary of Synthesis Data

| Reference | Scale (Isoquinoline) | Key Reagents | Temperature | Yield | Melting Point (°C) |

| Org. Syn.[1] | 330 mmol | H₂SO₄, NBS, KNO₃ | -26°C to -10°C | 47-51% | 139-141 |

| Patent[4] | 128 mmol | H₂SO₄, NBS, KNO₃ | -20°C to -10°C | 69% | 137.5-139.5 |

| Patent[2] | 128 mmol | H₂SO₄, NBS, KNO₃ | -20°C to rt | 73% | Not Reported |

Core Reactivity of the Nitro Group: Reduction to Amine

The most direct and synthetically useful transformation of the nitro group in this compound is its reduction to a primary amine. This reaction yields 8-amino-5-bromoisoquinoline, an extremely versatile intermediate for further functionalization, including N-alkylation, N-acylation, and Sandmeyer-type reactions.[1][5] The reduction can be achieved using various methods, with stannous chloride (SnCl₂) being a common and effective choice that shows good chemoselectivity, leaving other functional groups like halogens unaffected.[6]

Reaction Pathway: Nitro Group Reduction

Caption: Reduction of the C-8 nitro group to a primary amine.

Detailed Experimental Protocol: SnCl₂ Reduction

This protocol is a representative method adapted from procedures for the selective reduction of aromatic nitro compounds.[7]

-

Reaction Setup: To a solution of this compound (10.0 g, 39.5 mmol) in ethyl acetate (150 mL) in a round-bottomed flask, add stannous chloride dihydrate (SnCl₂·2H₂O, 26.7 g, 118.5 mmol, 3.0 equiv).

-

Reaction: The reaction mixture is heated to 50°C and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble tin salts.

-

Extraction: The filtrate is washed with a 10% aqueous sodium bicarbonate (NaHCO₃) solution. The layers are separated, and the aqueous layer is extracted again with ethyl acetate.

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product, 8-amino-5-bromoisoquinoline.

Table 2: Quantitative Data for Nitro Group Reduction

| Reagent | Solvent | Temperature | Time | Yield | Notes |

| SnCl₂·2H₂O | Ethyl Acetate | 50°C | Overnight | ~95% | A general, high-yielding method for aromatic nitro reduction.[7] |

| SnCl₂ | Ethanol | Reflux | 4 hours | ~91% | Alternative solvent system, requires higher temperature.[7] |

The Activating Role of the Nitro Group in Cross-Coupling Reactions

While the direct reactivity of the nitro group is dominated by reduction, its powerful electron-withdrawing effect is crucial for activating the C-5 bromo substituent towards palladium-catalyzed cross-coupling reactions. This activation facilitates the oxidative addition step in the catalytic cycles of reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C-5 position.

Suzuki-Miyaura Coupling

The Suzuki reaction allows for the formation of a C-C bond between the C-5 position of the isoquinoline core and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing complex biaryl structures.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture to 80-100°C and stir for 4-24 hours until TLC or LC-MS analysis indicates consumption of the starting material.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of a C-N bond, coupling primary or secondary amines to the C-5 position. It is a key transformation for introducing nitrogen-containing functional groups, which are prevalent in pharmacologically active molecules.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), a bulky phosphine ligand (e.g., XPhos or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv).[2]

-

Solvent and Amine Addition: Add an anhydrous solvent such as dioxane or toluene via syringe, followed by the desired amine (1.1-1.5 equiv).

-

Reaction: Heat the mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl if a strong base was used. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Summary of Reactivity

The reactivity of this compound is dictated by its two key functional groups, with the nitro group playing a dual role. It can be directly transformed via reduction or act as a powerful activating group, directing reactivity to the C-5 position. This predictable and versatile chemistry makes the molecule an invaluable platform for the synthesis of diverse chemical entities for drug discovery and materials science.

Overall Reactivity Pathwaysdot

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) represents a cornerstone of innovation and therapeutic advancement. The efficiency, purity, and scalability of these synthetic routes are critically dependent on the quality and accessibility of key chemical intermediates. These molecular building blocks are not merely precursors; they are the pivotal components that enable the construction of complex, life-saving drug molecules. This technical guide provides an in-depth exploration of several crucial intermediates, detailing their synthesis, quantitative data, and the biological pathways of the final drugs they help create.

2-Amino-5-bromopyridine: A Versatile Scaffold for Diverse Therapeutics

2-Amino-5-bromopyridine is a vital heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of pharmaceuticals, particularly in oncology and anti-inflammatory therapies.[1] Its unique structure, featuring a pyridine ring with both an amino and a bromo substituent, offers multiple reactive sites for diverse chemical transformations, including Suzuki and Buchwald-Hartwig couplings.[1] This versatility allows for the construction of complex molecular architectures necessary for targeted therapeutic action.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

A common and efficient method for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine. One high-yielding approach utilizes N-bromosuccinimide (NBS) as the brominating agent.[2]

Procedure:

-

To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol) is added dropwise over 30 minutes at 10 °C.[2]

-

The reaction mixture is stirred for an additional 30 minutes at the same temperature.[2]

-

The solvent is removed under vacuum.[2]

-

The resulting residue is recrystallized from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [2] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [2] |

| Molar Ratio (2-aminopyridine:NBS) | 1 : 1.06 | [2] |

| Solvent | Acetone | [2] |

| Reaction Temperature | 10 °C | [2] |

| Yield | 95.0% | [2] |

| Purity | 97.0% | [2] |

A slightly different procedure using a 1.6:1 molar ratio of acetic anhydride to 2-aminopyridine for N-acylation, followed by bromination with Br2 at 50°C and hydrolysis with 50% NaOH, resulted in a total yield of 66.5%.[3]

Logical Workflow for the Synthesis of 2-Amino-5-bromopyridine

(S)-3-Hydroxy-γ-butyrolactone (S-HGB): A Key Chiral Building Block

(S)-3-Hydroxy-γ-butyrolactone is a crucial chiral intermediate in the synthesis of several important pharmaceuticals, including cholesterol-lowering agents.[4] Its stereochemistry is vital for the biological activity of the final drug molecule. A highly efficient method for its synthesis is a chemoenzymatic approach starting from L-malic acid.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone

This two-part synthesis involves the chemical conversion of L-malic acid to an intermediate, followed by an enzymatic hydrolysis step.

Part 1: Synthesis of Dimethyl L-malate and its Reduction

-

L-Malic acid (50 g, 0.37 mol) is refluxed for 3 hours with 500 ml of anhydrous methanol containing 1% hydrogen chloride to form dimethyl L-malate.[5]

-

The solution is concentrated to a syrup and dissolved in 200 ml of tetrahydrofuran (THF).[5]

-

Anhydrous lithium chloride (32 g, 0.74 mol) is added, followed by sodium borohydride (16 g, 0.42 mol) and methanol (80 ml).[5]

-

The mixture is stirred at room temperature (25°C) for 6 hours.[5]

-

The reaction is filtered, concentrated to dryness, and treated with methanol containing hydrochloric acid.[5]

-

The final syrup is partitioned between ethyl acetate and water, and the organic layer is dried and concentrated to yield (S)-3-hydroxy-γ-butyrolactone.[5]

Part 2: Alternative Chemoenzymatic Route via (S)-β-benzoyloxy-γ-butyrolactone This route involves the synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) from L-malic acid, followed by enzymatic hydrolysis.[1]

-

(S)-β-benzoyloxy-γ-butyrolactone is synthesized from L-malic acid (details of this specific synthesis were not fully elucidated in the provided search results).

-

For the enzymatic hydrolysis, a reaction mixture containing water, tert-butyl methyl ether (TBME), and S-BBL is prepared.[4]

-

Immobilized Lipase OF is added to the mixture.[4]

-

The reaction proceeds, and the benzoic acid byproduct is extracted into the organic phase.[1]

-

After the reaction, the immobilized enzyme is filtered off, and (S)-3-hydroxy-γ-butyrolactone is isolated from the aqueous phase.[1]

Quantitative Data Summary

| Parameter | Value (Method 1) | Value (Method 2 - Enzymatic Step) | Reference |

| Starting Material | L-Malic Acid | (S)-β-benzoyloxy-γ-butyrolactone | [5],[1] |

| Key Reagents | Methanol, HCl, LiCl, NaBH4 | Immobilized Lipase OF | [5],[1] |

| Solvent | Methanol, THF | Water, tert-butyl methyl ether | [5],[4] |

| Yield | 90% | 80% (isolated) | [5],[4] |

Logical Workflow for Chemoenzymatic Synthesis of (S)-HGB

Atorvastatin Intermediate: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

The synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin, heavily relies on a key chiral intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. The precise stereochemistry of this intermediate is paramount for the drug's efficacy in inhibiting HMG-CoA reductase.

Experimental Protocol: Synthesis of Atorvastatin Intermediate and Paal-Knorr Condensation

Part 1: Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate This intermediate is synthesized via the hydrogenation of (4R,6R)-6-cyanomethyl-2,2-dimethyl-[1][6] tert-butyl dioxane-4-yl-acetate.

-

In a stainless steel reactor, add Raney nickel (250 g), (4R,6R)-6-cyanomethyl-2,2-dimethyl-[1][6] tert-butyl dioxane-4-yl-acetate (1.0 kg, 3.71 mol), toluene (6 L), methanol (675 mL), and a 6.5 M ammonia/methanol solution (800 mL).

-

Seal the reactor and purge three times with nitrogen (N2) to 3.5 bar.

-

Purge the reactor with hydrogen (H2) three times to 3.5 bar.

-

Pressurize with H2 to 3.5 bar and begin stirring. The reaction is carried out for 2-6 hours, with the temperature increasing to 30-40 °C.

-

After H2 absorption ceases, continue stirring for 30 minutes at 30-40 °C.

-

Cool the reaction mixture to 20-25 °C, vent the H2, and purge with N2. The product is isolated after workup.

Part 2: Paal-Knorr Condensation to form Atorvastatin Acetonide Ester This reaction forms the core pyrrole ring of Atorvastatin.

-

To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (5.0g, 18.3 mmol) in Toluene (13 g), add the diketone of atorvastatin (1.09 eq, 8.32 g).

-

Warm the mixture to 50°C under a nitrogen atmosphere.

-

At 50°C, add pivalic acid (0.7 eq, 1.15 g) followed by n-ethylmorpholine (0.7 eq., 1.47 g).

-

Heat the resulting suspension at reflux under a nitrogen atmosphere with concomitant removal of water until the reaction is complete.

-

The product, the acetonide ester of atorvastatin, is then isolated.

Quantitative Data Summary

| Parameter | Value (Hydrogenation) | Value (Paal-Knorr) | Reference |

| Starting Materials | (4R,6R)-6-cyanomethyl-2,2-dimethyl-[1][6] tert-butyl dioxane-4-yl-acetate | Atorvastatin diketone, Atorvastatin amine intermediate | , |

| Catalyst | Raney Nickel | Pivalic acid, n-ethylmorpholine | , |

| Solvent | Toluene, Methanol | Toluene | , |

| Temperature | 30-40 °C | Reflux | , |

| Pressure | 3.5 bar (H2) | Atmospheric | |

| Yield | High (not specified) | High (not specified) |

Signaling Pathway: Atorvastatin and HMG-CoA Reductase Inhibition

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis.[4] This inhibition leads to a decrease in hepatic cholesterol production, which in turn upregulates LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.

Sildenafil Intermediate and the Synthesis of Sildenafil

Sildenafil, widely known for treating erectile dysfunction, is synthesized through a multi-step process where a key intermediate is 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The highly reactive sulfonyl chloride group of this intermediate is crucial for the final coupling reaction.

Experimental Protocol: Synthesis of Sildenafil

Part 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

To chlorosulfonic acid (50 mL) at 0–10 °C, add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol) followed by thionyl chloride (9.53 g, 80.13 mmol) portion-wise.

-

Raise the temperature to 20–30 °C and stir for 4 hours.

-

Pour the reaction mass onto ice (~500 g) and extract the product with dichloromethane (250 mL).

Part 2: Preparation of Sildenafil

-

To the dichloromethane solution containing the sulfonyl chloride intermediate from Part 1, add N-methylpiperazine (9.6 g, 96 mmol) and stir for 1 hour at 20–25 °C.

-

Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL) followed by demineralized water (100 mL).

-

Concentrate the dichloromethane layer at <50 °C.

-

Add methanol to the residue to crystallize the product, sildenafil.

Quantitative Data Summary

| Parameter | Value (Chlorosulfonation) | Value (Amination) | Reference |

| Starting Material | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one | Sulfonyl chloride intermediate, N-methylpiperazine | |

| Reagents | Chlorosulfonic acid, Thionyl chloride | N-methylpiperazine | |

| Solvent | Dichloromethane | Dichloromethane | |

| Temperature | 0–30 °C | 20–25 °C | |

| Reaction Time | 4 hours | 1 hour | |

| Yield | High (not specified) | High (not specified) |

Signaling Pathway: Sildenafil and the NO/cGMP Pathway

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1] cGMP induces smooth muscle relaxation and vasodilation, leading to an erection. Sildenafil inhibits PDE5, preventing the degradation of cGMP, thereby enhancing and prolonging the erectile response.[1]

Shikimic Acid: The Natural Precursor to Oseltamivir

Shikimic acid, a natural product extracted from Chinese star anise, is the primary starting material for the industrial synthesis of the antiviral drug Oseltamivir (Tamiflu®). The synthesis is a complex, multi-step process that requires careful control of stereochemistry. An eight-step synthesis from (-)-shikimic acid has been reported with a respectable overall yield.[6]

Experimental Protocol: Key Steps in the Synthesis of Oseltamivir from Shikimic Acid

The synthesis of Oseltamivir from shikimic acid involves several key transformations, including esterification, mesylation, azidation, and aziridination. The following is a generalized protocol for a crucial azidation step.

Regioselective Azidation:

-

Dissolve the shikimic acid-derived epoxide intermediate in ethanol.

-

In a separate flask, prepare an aqueous solution of sodium azide and ammonium chloride.

-

Add the aqueous azide solution to the epoxide solution.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the azido alcohol intermediate.

Quantitative Data Summary for Oseltamivir Synthesis from Shikimic Acid

| Parameter | Value | Reference |

| Starting Material | (-)-Shikimic Acid | [6] |

| Number of Steps | 8 | [6] |

| Overall Yield | ~47% | [6] |

| Final Product Purity | >99.7% |

Signaling Pathway: Oseltamivir and Neuraminidase Inhibition